![molecular formula C18H16IN3O5S2 B2829197 (Z)-ethyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-29-9](/img/structure/B2829197.png)

(Z)-ethyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

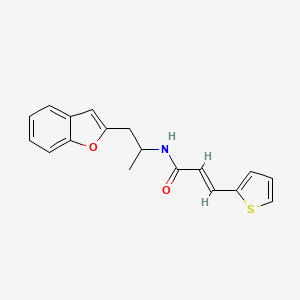

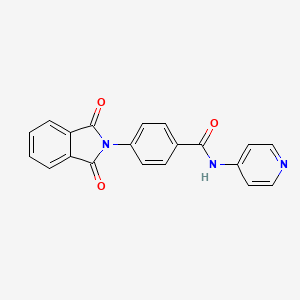

This compound is a derivative of benzo[d]thiazole, which is a type of heterocyclic compound. Heterocycles are organic compounds that contain a ring structure containing at least two different elements. In this case, the ring contains carbon, nitrogen, and sulfur atoms .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, benzo[d]thiazole derivatives can be synthesized through various methods. For instance, one method involves the reaction of 2-hydroxy-benzaldehyde with 2-aminobenzothiazole .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including an ethyl group, a benzoyl group, an imino group, a sulfamoyl group, and a benzo[d]thiazolyl group. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the imino group might be involved in condensation reactions, while the sulfamoyl group could participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, its solubility might be affected by the polar sulfamoyl group, while its melting and boiling points would depend on the size and shape of the molecule .Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Synthesis of Novel Compounds : Research on benzothiazoles, a related class of compounds, has led to the development of novel synthetic methods. For instance, one-pot synthesis techniques have been used to create novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates, showcasing efficient and environmentally friendly approaches to synthesizing sulfur-bearing peptide derivatives and potential fungicide derivatives (Kalhor, 2015).

Catalysis : N-heterocyclic carbenes, which could be structurally related to the query compound through their involvement in heterocyclic chemistry, have been highlighted for their role in efficient transesterification/acylation reactions. These catalysts facilitate the transformation of esters and alcohols, demonstrating the utility of heterocyclic compounds in synthetic chemistry (Grasa, Singh, Nolan, 2003).

Antimicrobial and Anticancer Activities : Benzothiazole derivatives have been explored for their biological activities, including antimicrobial and anticancer properties. Synthesis of new benzothiazole acylhydrazones, for instance, has shown promising anticancer activity, illustrating the potential therapeutic applications of such compounds (Osmaniye et al., 2018).

Sensing and Molecular Docking Studies : Compounds with benzothiazole units have been used to develop chemosensors for detecting metal ions, showcasing the versatile applications of heterocyclic compounds in analytical chemistry. Additionally, molecular docking studies have provided insights into the interactions between such sensors and their targets, further underscoring the utility of these compounds in scientific research (Wagh et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-[2-(2-iodobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16IN3O5S2/c1-2-27-16(23)10-22-14-8-7-11(29(20,25)26)9-15(14)28-18(22)21-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3,(H2,20,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLRQBAQPWFXJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16IN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829116.png)

![2-Chloro-1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2829119.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829125.png)

![2-((3,4-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethylphenyl)acetamide](/img/structure/B2829128.png)

![2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol](/img/structure/B2829129.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2829136.png)